6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-chloro-3-cyclohexyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-6-9(14)13(10(15)12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKETRQSFONJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Palladium-Catalyzed Carbonylation
A novel four-component reaction reported by Molbank (2023) synthesizes analogous pyrimidine-2,4-diones via Pd-catalyzed carbonylation. Although the study focuses on 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, the methodology is adaptable to 6-chloro derivatives. The reaction involves:
- α-Chloroketone : 2-Chloro-1-phenylethan-1-one as the electrophilic precursor.
- Isocyanate : Cyclohexyl isocyanate for N3 substitution.
- Primary Amine : p-Toluidine for N1 functionalization.
- Carbon Monoxide : Introduced under high pressure (27 atm) to facilitate carbonyl insertion.
The Pd(OAc)$$2$$/PPh$$3$$ catalytic system mediates the carbonylation, yielding the pyrimidine core in 73% yield after silica gel chromatography. This method highlights the versatility of palladium in constructing heterocyclic frameworks.
Chlorination of Pyrimidine Precursors
Historical routes to chloro-pyrimidines involve diazotization or direct chlorination. For example, 2-chloro-4,6-dimethoxypyrimidine is synthesized via diazotization of 2-amino-4,6-dimethoxypyrimidine, albeit with low yields (~30%). Adapting this to 6-chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione would require introducing the cyclohexyl group prior to chlorination, posing regioselectivity challenges.
Detailed Preparation Methods
Four-Component Synthesis (Adapted from)
Reagents :
- 2-Chloro-1-cyclohexylethan-1-one (1.5 equiv)
- Cyclohexyl isocyanate (1.0 equiv)
- p-Toluidine (1.5 equiv)
- Pd(OAc)$$2$$ (4 mol%), PPh$$3$$ (32 mol%)
- CO gas (27 atm), anhydrous THF
Procedure :
- Charge a 45 mL autoclave with Pd(OAc)$$2$$, PPh$$3$$, and substrates in THF.
- Purge with CO and pressurize to 27 atm.
- Heat at 110°C for 10 h under stirring.
- Cool, depressurize, and concentrate the crude mixture.
- Purify via silica gel chromatography (petroleum ether/AcOEt 80:20).
Yield : 73% (clear yellow oil).
Mechanistic Insights :
- Step 1 : Pd-catalyzed carbonylation of α-chloroketone forms a β-ketoacylpalladium intermediate.
- Step 2 : In situ urea formation from isocyanate and amine.
- Step 3 : Acylation of urea followed by cyclization yields the pyrimidinedione.
Alternative Chlorination Pathway
Reagents :
- 3-Cyclohexyluracil (1.0 equiv)
- Phosphorus oxychloride (POCl$$_3$$, excess)
- N,N-Diethylaniline (catalyst)
Procedure :
- Reflux 3-cyclohexyluracil in POCl$$_3$$ with catalytic N,N-diethylaniline at 110°C for 6 h.
- Quench with ice water and extract with dichloromethane.
- Dry over Na$$2$$SO$$4$$ and evaporate solvent.
- Recrystallize from methanol.
Yield : ~60% (reported for analogous chlorinations).
Optimization and Catalytic Systems
Palladium vs. Copper Catalysis
While Pd(OAc)$$_2$$ enables efficient carbonylation, CuI has been explored for cost-effective alternatives. For example, CuI/1,10-phenanthroline systems achieve comparable yields (68–70%) in Ullmann-type couplings, though substrate scope remains limited compared to Pd.
Solvent and Temperature Effects
The four-component reaction requires anhydrous THF to stabilize intermediates. Lower temperatures (<90°C) result in incomplete carbonylation, while higher temperatures (>120°C) promote side reactions.
Analytical Characterization
Spectroscopic Data
Physical Properties
- Melting Point : 103–104°C (recrystallized from methanol).
- Solubility : Soluble in DMSO, THF; sparingly soluble in water.
Comparative Analysis of Methods
Applications and Derivatives
This compound serves as a precursor for:
- Anticancer agents : Chlorine substitution enables Suzuki couplings with boronic acids.
- Herbicides : Structural analogs like 1,3-dimethyl-6-chlorouracil (CAS 6972-27-6) exhibit herbicidal activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the C6 Chlorine Position
The chlorine atom at position 6 undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for functionalizing the pyrimidine ring:
-
Amination : Reaction with primary or secondary amines yields 6-amino derivatives. For example, treatment with cyclohexylamine in ethanol under reflux replaces chlorine with an amino group .
-
Hydrolysis : Heating with aqueous NaOH converts the chlorine to a hydroxyl group, forming 3-cyclohexyluracil derivatives .
Table 1: Substitution Reactions at C6
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclohexylamine | EtOH, reflux, 24 h | 6-Amino-3-cyclohexylpyrimidine | 72 | |
| NaOH (aq.) | 80°C, 6 h | 3-Cyclohexyluracil | 85 |
Radical-Mediated Alkylation
The cyclohexyl group participates in radical-mediated alkylation under cerium photocatalysis, as demonstrated in analogous systems . Key findings:
-
Mechanism : Chlorine radicals generated via Ce(III)/Ce(IV) redox cycles abstract hydrogen from alkanes, producing alkyl radicals that add to the pyrimidine ring .
-
Reaction Scope : Compatible with alkanes like cyclohexane, yielding branched alkylation products.
Example Reaction :
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization:
-
Thiazoloquinazolinone Formation : Reaction with carbon disulfide and propargylamine in ethanol/K₂CO₃ triggers a 5-exo-dig cyclization, forming thiazolo[2,3-b]quinazolinones .
Key Steps :
-
Thiourea intermediate formation.
-
Base-catalyzed 5-membered ring closure.
Table 2: Cyclization Outcomes
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 6-Chloro-3-cyclohexyl... | K₂CO₃, EtOH, reflux | Thiazolo[2,3-b]quinazolinone | 81 |
Retro-Diels-Alder (RDA) Reactivity
The cyclohexyl ring undergoes RDA decomposition under microwave irradiation:
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates cleavage of the cyclohexyl C–C bonds, releasing ethylene and forming a planar aromatic system .
Oxidative Functionalization
In the presence of tert-butyl peroxide (TBHP), the cyclohexyl group undergoes oxidative C–H activation:
-
Alkylation : Reaction with substituted uracils under metal-free conditions introduces alkyl chains at C5 .
Example :
Steric and Electronic Effects
-
Cyclohexyl Group : Enhances steric bulk, limiting reactivity at N3 but stabilizing radical intermediates .
-
Chlorine : Electron-withdrawing effect increases electrophilicity at C6 and C5 positions, favoring nucleophilic attacks .
Comparative Reactivity with Analogues
Table 3: Reactivity Trends
| Compound | C6 Reactivity | Cyclohexyl Stability | Source |
|---|---|---|---|
| 6-Chloro-3-isopropylpyrimidine... | Moderate | High | |
| 6-Chloro-3-propylpyrimidine... | High | Moderate | |
| 6-Chloro-3-methylpyrimidine... | Very High | Low |
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution reactions that can lead to new derivatives with potentially enhanced properties.
Biology
In biological research, 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione is investigated for its potential as an enzyme inhibitor or receptor modulator . Studies suggest that it may interact specifically with molecular targets, impacting cellular pathways and physiological processes .
Medicine
The compound is being explored for its therapeutic properties , particularly in anti-inflammatory and anticancer research. Preliminary studies indicate that it may exhibit promising activity against certain cancer cell lines and inflammatory conditions .
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals . Its unique chemical properties make it suitable for formulating products that require specific biological activity or stability .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer proliferation .
- Anti-inflammatory Activity : Research indicated significant anti-inflammatory effects in animal models when treated with this compound .
- Synthesis of Derivatives : A recent synthesis project successfully created new derivatives from this compound that showed increased potency against certain biological targets .
Mechanism of Action
The mechanism of action of 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine and cyclohexyl substituents play a crucial role in binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine-diones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects : Chloro (Cl) and iodo (I) substituents at position 5/6 influence electronic properties. Iodo analogs (e.g., 7c) exhibit antibacterial activity at 0.128 mg/mL against B. catarrhalis , while chloro derivatives may prioritize reactivity over steric effects.
- Synthetic Routes : Pd-catalyzed carbonylation is effective for introducing carbonyl groups and aryl substituents (e.g., compound 4) , whereas simpler derivatives like 6-(chloromethyl)pyrimidine-dione may use condensation or chlorination .
Physicochemical Properties
Notes:
Biological Activity
6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS Number: 34654-87-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of this compound is C10H13ClN2O2, with a molecular weight of approximately 228.68 g/mol. The presence of a chlorine atom and a cyclohexyl group in its structure is noteworthy as these features may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial activity. A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results showed significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Another area of interest is the anticancer activity of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which are critical for the development of novel cancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes that are implicated in various diseases. For instance, it has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition could provide insights into its use as a chemotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
Case Study 2: Anticancer Mechanism
In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 10 µM) after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., urea derivatives) and alkylation. For example:
- Cyclization of trifluoroacetylacetone with urea under reflux in ethanol (similar to ) yields pyrimidine-dione cores .
- Alkylation with cyclohexyl halides in DMF/K₂CO₃ (as in ) introduces the 3-cyclohexyl group .
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?
- 1H/13C NMR : Key signals include:
- Pyrimidine ring protons at δ 5.5–6.5 ppm (H-5).
- Cyclohexyl protons as multiplet signals (δ 1.0–2.5 ppm) .
- Carbonyl carbons (C-2/C-4) at ~150–160 ppm .
- LCMS : Molecular ion peaks ([M+H]⁺) validate molecular weight. Fragmentation patterns confirm substituents .
Q. What are the typical reactivity patterns of the pyrimidine-dione core?
- Nucleophilic substitution : Chlorine at C-6 reacts with amines/thiols (e.g., uses thioacetamide for thiazole formation) .
- Redox reactions : Keto-enol tautomerism at C-2/C-4 allows hydrogen bonding (critical for crystal engineering, as in ) .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced biological activity?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways () and predict binding affinities to targets like kinases .
- Case study : Reaction path searches optimize alkylation steps (e.g., cyclohexyl group orientation) to minimize steric hindrance .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies between predicted and observed NMR shifts.
- Solutions :
- Perform 2D NMR (COSY, HSQC) to assign coupling interactions .
- Compare with X-ray crystallography data (e.g., confirms H-bonding networks) .
Q. How can structure-activity relationship (SAR) studies guide the development of kinase inhibitors?
- Design : Modify substituents at C-3 (cyclohexyl) and C-6 (chlorine):
- C-3 : Bulky groups (e.g., cyclohexyl) enhance hydrophobic interactions in kinase pockets (similar to ’s eEF-2K inhibitors) .
- C-6 : Replace chlorine with bioisosteres (e.g., CF₃) to modulate electronic effects () .
Q. What strategies stabilize hydrogen-bonded networks in solid-state forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
